An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Methylpyrazine-2-carboxylic acid, with a focus on insights relevant to researchers and professionals in drug development.
Part 1: Core Chemical and Physical Properties
3-Methylpyrazine-2-carboxylic acid (CAS No. 41110-28-5) is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | [2] |
| Melting Point | 177 °C (decomposes) | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [2] |
| SMILES | CC1=NC=CN=C1C(=O)O | |
| InChI | InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) |
Solubility and Acidity
The compound is sparingly soluble in water and soluble in organic solvents such as methanol. The carboxylic acid moiety imparts acidic properties to the molecule. The pyrazine ring, being a diazine, is a weak base. The presence of the electron-withdrawing carboxylic acid group further reduces the basicity of the nitrogen atoms in the pyrazine ring.
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyrazine ring, and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the pyrazine ring, and the carbonyl carbon of the carboxylic acid group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1730 cm⁻¹.[4] Characteristic C-H and C=N stretching and bending vibrations of the substituted pyrazine ring will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.12). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.
Part 2: Synthesis and Reactivity
Synthesis
A definitive, detailed, step-by-step synthesis protocol for 3-Methylpyrazine-2-carboxylic acid is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from general methods for pyrazine synthesis. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For 3-Methylpyrazine-2-carboxylic acid, a potential pathway could involve the reaction of pyruvaldehyde (a 1,2-dicarbonyl compound) with diaminomaleonitrile, followed by hydrolysis and decarboxylation.
Another potential route involves the oxidation of 2,3-dimethylpyrazine. Oxidation with a strong oxidizing agent like potassium permanganate can convert one of the methyl groups to a carboxylic acid.[5] Careful control of reaction conditions would be necessary to achieve selective mono-oxidation.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of 3-Methylpyrazine-2-carboxylic acid.
Reactivity
The reactivity of 3-Methylpyrazine-2-carboxylic acid is characterized by the interplay of the carboxylic acid functionality and the electron-deficient pyrazine ring.
The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.
-
Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with an amine leads to the formation of an amide. This reaction is extensively used to synthesize libraries of pyrazine carboxamides for biological screening.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-hydroxymethyl-3-methylpyrazine) using strong reducing agents like lithium aluminum hydride.
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution.
-
Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it generally unreactive towards electrophilic aromatic substitution.[6] The presence of both a weakly activating methyl group and a deactivating carboxylic acid group further complicates the reactivity, but overall, forcing conditions would be required for reactions like nitration or halogenation, with substitution likely directed by the methyl group to the ortho and para positions relative to it.
-
Nucleophilic Aromatic Substitution: The pyrazine ring is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and in the presence of a good leaving group.[7][8] While the parent 3-Methylpyrazine-2-carboxylic acid does not have an inherent leaving group, derivatives such as halopyrazines can readily undergo nucleophilic displacement. The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[9]
Reactivity Overview Diagram:
Caption: Reactivity of 3-Methylpyrazine-2-carboxylic acid.
Part 3: Applications in Drug Development and Research
The primary application of 3-Methylpyrazine-2-carboxylic acid lies in its use as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.
Antimicrobial and Antifungal Activity
Derivatives of pyrazine-2-carboxylic acid have shown promising antimicrobial and antifungal properties.[10] For instance, amides of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains.[11] The lipophilicity and electronic properties of the substituents on the amide nitrogen play a crucial role in determining the biological activity.
Anticancer Activity
Transition metal complexes of 3-aminopyrazine-2-carboxylic acid, a related compound, have demonstrated significant anticancer activity.[12] This suggests that the pyrazine-2-carboxylic acid scaffold can be a valuable platform for the design of novel metal-based anticancer agents. The coordination of the pyrazine nitrogen and the carboxylate oxygen to a metal center can lead to compounds with unique geometries and electronic properties that can interact with biological targets.
Other Therapeutic Areas
The pyrazine ring is a common feature in many approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. Derivatives of 3-Methylpyrazine-2-carboxylic acid can be explored for a wide range of other therapeutic targets, including but not limited to, antiviral, anti-inflammatory, and cardiovascular applications. The ability to readily modify the carboxylic acid group and potentially the pyrazine ring allows for the generation of diverse chemical libraries for high-throughput screening.
Part 4: Handling, Storage, and Safety
As a laboratory chemical, 3-Methylpyrazine-2-carboxylic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Safety: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.
Conclusion
3-Methylpyrazine-2-carboxylic acid is a valuable heterocyclic building block with significant potential in drug discovery and development. Its chemical properties, characterized by the presence of both a carboxylic acid and a pyrazine ring, offer a versatile platform for the synthesis of diverse molecular architectures. While further research is needed to fully elucidate its own biological activity profile, the demonstrated efficacy of its derivatives in various therapeutic areas underscores the importance of this compound as a starting point for the development of new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to unlock the full potential of this intriguing molecule.
References
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]
-
Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]
-
Pyrazines. [Link]
-
Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google P
-
2-Methylpyrazine-5-carboxylic acid - the NIST WebBook. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - Semantic Scholar. [Link]
-
3-methylpyrazine-2-carboxylic acid (C6H6N2O2) - PubChemLite. [Link]
-
2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. [Link]
- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google P
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. [Link]
-
Chemical Transformation of Pyrazine Derivatives. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - ResearchGate. [Link]
-
Electrophilic aromatic substitution - Wikipedia. [Link]
-
Synthesis and reactions of Pyrazine | PPTX - Slideshare. [Link]
-
2-Diphenylphosphinomethyl-3-methylpyrazine - MDPI. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. [Link]
-
What are the products of pyrazine substitution reactions? - Blog - BIOSYNCE. [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]
-
3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]
-
Practice Problem: Electrophilic Aromatic Substitution Retrosynthesis - YouTube. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]
-
34.05 Nucleophilic Aromatic Substitution - YouTube. [Link]
-
Intro to Electrophilic Aromatic Substitution: Crash Course Organic Chemistry #37 - YouTube. [Link]
-
3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]
-
ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. [Link]
Sources
- 1. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID | 41110-28-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 41110-28-5|3-Methylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
